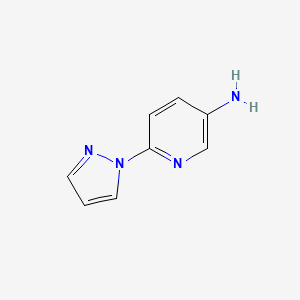

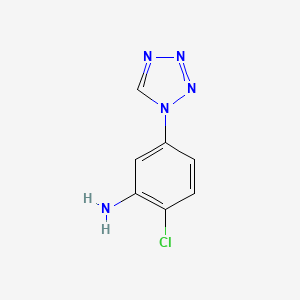

2-chloro-5-(1H-tetrazol-1-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-5-(1H-tetrazol-1-yl)aniline” is a chemical compound with the molecular formula C7H6ClN5 . It is also known by its CAS Number: 926200-13-7 .

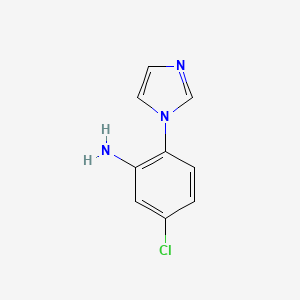

Molecular Structure Analysis

The molecular structure of “2-chloro-5-(1H-tetrazol-1-yl)aniline” consists of a tetrazole ring attached to an aniline group with a chlorine atom. The InChI Code for this compound is 1S/C7H6ClN5/c8-6-2-1-5 (3-7 (6)9)13-4-10-11-12-13/h1-4H,9H2 .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 195.61 .Scientific Research Applications

Chemical Synthesis

“2-chloro-5-(1H-tetrazol-1-yl)aniline” is used as a building block in chemical synthesis . Its unique structure allows it to participate in a variety of reactions, making it a valuable tool for chemists designing new molecules.

Pharmaceutical Research

This compound could be used in the development of new drugs. Its tetrazole group is a bioisostere for the carboxylate group, which is found in many biologically active compounds .

Material Science

The tetrazole group in “2-chloro-5-(1H-tetrazol-1-yl)aniline” can form dense networks of hydrogen bonds, leading to materials with unique properties . This makes it a potential candidate for the development of new materials.

Energetic Materials

Tetrazoles are known for their high nitrogen content and energetic properties . “2-chloro-5-(1H-tetrazol-1-yl)aniline” could potentially be used in the synthesis of high-performance energetic materials.

Molecular Docking

The tetrazole group can act as a hydrogen bond acceptor, making “2-chloro-5-(1H-tetrazol-1-yl)aniline” a potential ligand in molecular docking studies . This could be particularly useful in computer-aided drug design.

NMR Spectroscopy

“2-chloro-5-(1H-tetrazol-1-yl)aniline” can be used in NMR spectroscopy studies . The presence of both aromatic and nitrogen-containing groups in this compound can provide valuable information in NMR analysis.

properties

IUPAC Name |

2-chloro-5-(tetrazol-1-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN5/c8-6-2-1-5(3-7(6)9)13-4-10-11-12-13/h1-4H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPMWWUNJMCOJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NN=N2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588312 |

Source

|

| Record name | 2-Chloro-5-(1H-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-5-(1H-tetrazol-1-yl)aniline | |

CAS RN |

926200-13-7 |

Source

|

| Record name | 2-Chloro-5-(1H-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B1284578.png)